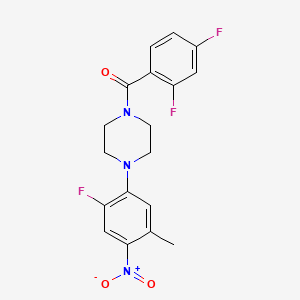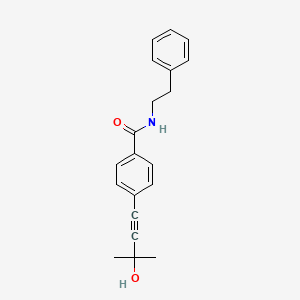
1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
科学研究应用
1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. Its unique chemical structure makes it a promising candidate for drug development, and it has been the subject of numerous research studies.
作用机制
The mechanism of action of 1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in disease processes. It has been shown to have activity against a range of targets, including kinases, proteases, and receptors. Its precise mechanism of action is the subject of ongoing research.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of 1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is that it is relatively easy to synthesize, making it suitable for large-scale production. It has also been found to have a high degree of selectivity for its target molecules, reducing the risk of off-target effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its activity for specific applications.
未来方向
There are many potential future directions for research on 1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound, which could be used for the treatment of a wider range of diseases. Another area of interest is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its effectiveness as a drug. Additionally, research is needed to better understand its mechanism of action and identify new targets for its activity.
合成方法
The synthesis of 1-(2,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 2,4-difluorobenzoyl chloride with 2-fluoro-5-methyl-4-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
属性
IUPAC Name |
(2,4-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-11-8-17(15(21)10-16(11)24(26)27)22-4-6-23(7-5-22)18(25)13-3-2-12(19)9-14(13)20/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKMHPBBOEMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)


![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)